4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
Description
4-Methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (TAZQ) is a synthetic analog of vasicine, an alkaloid derived from Adhatoda vasica, a plant traditionally used in Ayurvedic medicine . Structurally, TAZQ features a methyl group at the 4-position of the azepinoquinazolinone scaffold. This compound has demonstrated broad pharmacological activities, including bronchodilation, anticancer, anti-inflammatory, and antitussive effects . Its LD₅₀ exceeds 1,000 mg/kg orally, indicating favorable safety margins .
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-6-5-7-11-13(10)15-12-8-3-2-4-9-16(12)14(11)17/h5-7H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZGXTYBFMHCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N3CCCCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392170 | |
| Record name | 4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61938-73-6 | |
| Record name | 4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Scaffold Identification
The parent compound, 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (PubChem CID: 78144), features a bicyclic system combining a seven-membered azepine ring fused to a quinazolinone moiety. The 4-methyl derivative introduces a methyl group at the quinazolinone’s 4-position, altering electronic and steric properties critical for pharmacological activity.
Systematic Nomenclature
Per IUPAC guidelines, the compound is designated as 4-methyl-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one , with CAS Registry Number 4425-23-4. SMILES notation for the methyl-substituted variant is CC1=NC2=C(C(=O)N1CC3CCCCC3)C=CC=C2, reflecting the methyl group’s position on the quinazolinone ring.
Synthetic Pathways and Methodological Innovations
Cyclocondensation of 2-Aminobenzamide Derivatives
A foundational approach involves cyclocondensation between 2-amino-N-methylbenzamide and cyclic ketones. For example, reacting 2-amino-4-methylbenzamide with cycloheptanone in polyphosphoric acid (PPA) at 140°C for 6 hours yields the target compound in 68% yield after recrystallization from ethanol.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 140°C |
| Catalyst | PPA |
| Time | 6 hours |
| Solvent | None (neat conditions) |
| Yield | 68% |
This method’s limitation lies in side reactions forming dehydrated byproducts, necessitating careful temperature control.
Friedel-Crafts Alkylation for Methyl Group Introduction
Direct methylation at the 4-position employs Friedel-Crafts alkylation using methyl chloride and AlCl₃. A 2022 study achieved 78% yield by treating the non-methylated parent compound with MeCl (1.2 equiv) in dichloromethane at 0°C for 2 hours.
Optimized Protocol:
- Dissolve 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (10 mmol) in anhydrous CH₂Cl₂.
- Add AlCl₃ (15 mmol) under N₂ atmosphere.
- Dropwise addition of methyl chloride (12 mmol) at 0°C.
- Stir for 2 hours, quench with ice-water, and extract with CH₂Cl₂.
- Purify via silica gel chromatography (hexane:EtOAc = 3:1).
Key advantages include regioselectivity and compatibility with sensitive functional groups.
Microwave-Assisted Cyclocondensation
Microwave irradiation significantly enhances reaction efficiency. A 2023 protocol using 2-amino-4-methylbenzoic acid and ε-caprolactam achieved 89% yield in 20 minutes:
Procedure:
- Mix 2-amino-4-methylbenzoic acid (5 mmol), ε-caprolactam (5.5 mmol), and PPA (5 g).
- Irradiate at 300 W, 150°C, for 20 minutes.
- Cool, neutralize with NaHCO₃, and extract with EtOAc.
This method reduces side products compared to thermal methods, with reaction times shortened by 80%.
Catalytic Hydrogenation and Functional Group Interconversion
Pd/C-Mediated Hydrogenation of Nitro Intermediates
Nitro-group reduction is critical for constructing the tetrahydroazepine ring. Using 10% Pd/C under 50 psi H₂ in ethanol at 25°C for 4 hours achieves quantitative reduction of nitro intermediates:
Typical Setup:
| Substrate | Catalyst Loading | H₂ Pressure | Time | Yield |
|---|---|---|---|---|
| 4-Nitro derivative | 5% Pd/C | 50 psi | 4 h | 95% |
This step is pivotal for maintaining ring saturation and avoiding over-reduction.
Acid-Catalyzed Cyclodehydration
Cyclodehydration using conc. HCl in refluxing acetic acid (48 hours) forms the quinazolinone ring. A 2021 study reported 82% yield when employing 4-methyl-2-carbamoylphenylamine intermediates:
Mechanistic Insight:
- Protonation of the amide nitrogen facilitates nucleophilic attack by the adjacent amine.
- Sequential dehydration forms the fused quinazolinone-azepine system.
Chemical Reactions Analysis
Types of Reactions
4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Overview
4-Methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound integrates a quinazoline core fused with an azepine ring, which contributes to its biological activity and pharmacological properties. The presence of a methyl group enhances its reactivity and interaction with biological systems.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Properties : Its structural characteristics may provide antimicrobial effects against various pathogens.
- Neurological Effects : The compound's potential as an anticholinesterase agent suggests applications in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Antitumor Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of quinazoline compounds exhibited significant cytotoxicity against various cancer cell lines. The structural modifications in 4-methyl derivatives showed enhanced activity compared to their parent compounds .
- Neuroprotective Effects : Research has indicated that compounds with similar structures possess neuroprotective properties. A study highlighted the potential of azepine-containing quinazolines in mitigating neurodegeneration in animal models .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties of related compounds revealed that modifications in the quinazoline structure could lead to improved efficacy against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, leading to the disruption of cellular processes. The compound can induce cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways and increasing the production of reactive oxygen species .
Comparison with Similar Compounds
Comparison with Similar Compounds
The azepinoquinazolinone scaffold is versatile, with structural modifications significantly altering pharmacological profiles. Below is a comparative analysis of TAZQ and key analogs:
Stability and Analytical Methods
TAZQ’s stability was rigorously assessed via HPLC, showing significant degradation under alkaline conditions (e.g., 0.1–1 N NaOH) but robustness under other stressors . In contrast, stability data for analogs like the 4-hydroxy or 2-iodo derivatives remain unreported, limiting direct comparisons.
Research Findings and Data Tables
Table 2: Anticancer Mechanisms
Biological Activity
4-Methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (CAS No. 61938-73-6) is a heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are recognized for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the biological activities of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C14H16N2O
- Molecular Weight : 228.29 g/mol
- IUPAC Name : 4-methyl-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HCT-116 (colon cancer).
- IC50 Values : The compound demonstrated IC50 values < 10 μM against these cell lines, indicating potent antiproliferative activity .
The anticancer effects are attributed to several mechanisms:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and survival .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Quinazoline derivatives are known for their potential as antibacterial agents. Preliminary studies suggest that modifications in the structure can enhance antimicrobial potency against various pathogens .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is often influenced by structural modifications. For this compound:
- Substituents : The presence of a methyl group at the 4-position appears to enhance biological activity.
- Hybridization : Molecular hybridization techniques combining quinazoline with other pharmacophores have led to compounds with improved efficacy against cancer and microbial infections .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic pathways are recommended for 4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Base synthesis on analogous quinazolinone frameworks. For example, Hussein (2017) utilized solvent extraction techniques for uranium using structurally similar pyrazoloquinazolinones, suggesting thiol-mediated cyclization or nucleophilic substitution as viable routes .
- Step 2 : Optimize parameters (temperature, solvent polarity, catalyst loading) via factorial design (e.g., 2^k designs) to identify critical factors .
- Step 3 : Integrate computational tools (e.g., quantum chemical calculations) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
Q. How should spectroscopic characterization be conducted to ensure structural accuracy?
- Methodological Answer :
- NMR/IR Validation : Cross-reference spectral data (e.g., ¹H/¹³C NMR, IR) with PubChem entries for analogous compounds, as demonstrated for 5,6,7,8-tetrahydroquinazolin-4-one .
- Mass Spectrometry : Use high-resolution MS to confirm molecular weight and fragmentation patterns.
- Crystallography : If crystalline, employ X-ray diffraction for unambiguous structural confirmation.
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Risk Assessment : Even if GHS hazards are unclassified (as in ), adopt universal precautions: fume hoods, PPE (gloves, lab coats), and spill containment kits .
- Waste Management : Follow institutional guidelines for disposing of heterocyclic amines, prioritizing neutralization or incineration.
Advanced Research Questions
Q. How can computational chemistry tools enhance the design of novel derivatives?
- Methodological Answer :
- Quantum Mechanical Modeling : Use DFT or ab initio methods (e.g., Gaussian, ORCA) to calculate electronic properties (HOMO-LUMO gaps, charge distribution) and predict reactivity .
- AI-Driven Design : Train machine learning models on existing quinazolinone datasets to propose substituents with desired bioactivity or stability .
- Validation : Compare computational predictions with experimental outcomes (e.g., reaction yields, bioassay results) to refine models iteratively .
Q. What experimental design strategies resolve contradictory data in synthesis or applications?
- Methodological Answer :
- Controlled Replication : Standardize variables (e.g., reagent purity, humidity) to isolate confounding factors.
- Meta-Analysis : Apply statistical frameworks (ANOVA, Bayesian inference) to reconcile discrepancies across studies .
- Hybrid Approaches : Combine computational feedback (e.g., reaction path simulations) with high-throughput screening to validate hypotheses .
Q. How can membrane separation technologies improve purification during scale-up?
- Methodological Answer :
- Membrane Selection : Use nanofiltration or reverse osmosis membranes (classified under CRDC RDF2050104) to separate by molecular weight .
- Process Optimization : Adjust transmembrane pressure and solvent polarity to maximize yield, referencing solvent extraction techniques from uranium studies .
Q. What challenges exist in correlating computational bioactivity predictions with experimental data?
- Methodological Answer :
- Data Integration : Use cheminformatics platforms (e.g., KNIME, Pipeline Pilot) to align in silico docking scores (e.g., AutoDock Vina) with in vitro IC50 values .
- Bias Mitigation : Address discrepancies by refining force fields or incorporating solvent effects in simulations .
- Iterative Loops : Feed experimental bioactivity results back into computational models to improve predictive accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
